molecular formula C10H8FNO B7905003 6-Fluoro-2-methyl-1H-indole-3-carbaldehyde

6-Fluoro-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B7905003
M. Wt: 177.17 g/mol
InChI Key: VCWZHVQFFFCCBU-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals . This compound, in particular, features a fluorine atom at the 6th position, a methyl group at the 2nd position, and an aldehyde group at the 3rd position of the indole ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 6-Fluoro-2-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For industrial production, multicomponent reactions (MCRs) are often employed due to their efficiency and sustainability. These reactions involve the combination of multiple starting materials in a single reaction vessel to produce the desired product with high yield and minimal waste .

Chemical Reactions Analysis

6-Fluoro-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, they may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, contributing to its biological activity.

Comparison with Similar Compounds

6-Fluoro-2-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

Properties

IUPAC Name

6-fluoro-2-methyl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-9(5-13)8-3-2-7(11)4-10(8)12-6/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWZHVQFFFCCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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